2,5-Dimethyltetrahydrofuran-3-thiol
CAS No.: 26486-21-5
Cat. No.: VC2469009
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26486-21-5 |
|---|---|
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.23 g/mol |
| IUPAC Name | 2,5-dimethyloxolane-3-thiol |
| Standard InChI | InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 |
| Standard InChI Key | WBELUTNLJPCIHS-UHFFFAOYSA-N |
| SMILES | CC1CC(C(O1)C)S |
| Canonical SMILES | CC1CC(C(O1)C)S |
Introduction
Chemical Structure and Properties
2,5-Dimethyltetrahydrofuran-3-thiol features a five-membered tetrahydrofuran ring with methyl groups at positions 2 and 5, and a thiol (-SH) group at position 3. This specific arrangement contributes to the compound's unique chemical behavior and sensory properties.
Chemical Identification and Structure
The compound's structural and identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,5-dimethyloxolane-3-thiol |
| CAS Number | 26486-21-5 |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.22 g/mol |
| Canonical SMILES | CC1CC(C(O1)C)S |
| InChI | InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 |
| InChI Key | WBELUTNLJPCIHS-UHFFFAOYSA-N |
| JECFA Number | 1091 |
| FEMA Number | 3971 |
The compound contains three stereogenic centers, resulting in multiple possible stereoisomers. While the commercial product typically consists of a mixture of isomers, the cis and trans configurations at the 2,5-positions create distinct stereochemical variants with potentially different sensory properties .
Molecular and Electronic Properties
2,5-Dimethyltetrahydrofuran-3-thiol possesses specific molecular properties that influence its reactivity and behavior in various environments:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Complexity | 84.6 |
| Topological Polar Surface Area | 10.2 Ų |
| Formal Charge | 0 |
| Heavy Atom Count | 8 |
| logP (o/w) | 1.11 |
These molecular properties indicate that the compound has limited hydrogen bond-donating capability but can act as a hydrogen bond acceptor through its oxygen and sulfur atoms. The relatively low polar surface area suggests moderate lipophilicity, which explains its solubility behavior in various solvents .
Physical Properties
The physical properties of 2,5-dimethyltetrahydrofuran-3-thiol significantly influence its handling, storage, and application in various industrial contexts.
Physical State and Appearance
2,5-Dimethyltetrahydrofuran-3-thiol is a pale yellow to amber-colored clear liquid at room temperature. Its distinctive appearance is accompanied by a powerful sulfurous aroma with distinctive notes reminiscent of roasted meat and onion .
Thermodynamic and Physical Parameters
The compound's key physical parameters are compiled in the following table:
| Property | Value |
|---|---|
| Specific Gravity | 1.040-1.048 (20°C) |
| Refractive Index | 1.477-1.484 (20°C) |
| Boiling Point | 175.00°C (at 25.00 mm Hg) |
| Flash Point | 137.00°F (TCC) |
| Vapor Pressure | 1.72 mm Hg (at 25°C) |
| Density | 1.040-1.048 g/cm³ (20°C) |
| Pounds/Gallon | 8.664-8.731 |
These physical parameters are critical for quality control in manufacturing processes and for ensuring proper handling during industrial applications .
Solubility Profile
The compound exhibits characteristic solubility behavior that is important for its application in various formulations:
-
Insoluble in water
-
Soluble in organic solvents
-
Soluble in fats
This solubility profile makes 2,5-dimethyltetrahydrofuran-3-thiol particularly suitable for incorporation into lipid-based food systems and alcoholic solutions, which are common in flavor formulations.
Applications in the Food Industry
2,5-Dimethyltetrahydrofuran-3-thiol has found significant applications primarily in the food industry, where its distinctive sensory properties make it a valuable ingredient in flavor formulations.
Flavoring Applications
The compound's most prominent application is as a flavoring agent, where it serves as an aroma enhancer primarily for meat-like foods. Its powerful sulfurous, roasted meat, and onion-like aroma profile allows it to impart savory characteristics to various food products . The compound is particularly valuable in:
-
Meat flavor enhancers
-
Meat substitutes and plant-based protein products
-
Savory snack seasonings
-
Soups and broths
-
Processed meat products
-
Savory sauces and condiments
The compound's high potency means it is typically used at very low concentrations to achieve the desired flavor effect, making it economically efficient in commercial applications .
Flavor Synergies
| Regulatory Body | Status |
|---|---|
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | Evaluated in 2002 |
| European Union | Approved flavoring substance |
| United States FDA | Approved as food additive (FEMA 3971) |
These approvals allow for the legal use of the compound as a food flavoring agent within specified concentration limits .
Chemical Reactions and Research Findings
Research on 2,5-dimethyltetrahydrofuran-3-thiol and related compounds has revealed interesting chemical behaviors and potential applications beyond traditional flavoring.
Reactions with Thiyl Radicals
Research has shown that the related compound 2,5-dimethyltetrahydrofuran (without the thiol group) can undergo interesting reactions with thiyl radicals. These thiyl radicals (RS·) can abstract hydrogen atoms from specific positions in the tetrahydrofuran ring, particularly at the α-position to the ether function. This reaction occurs with a rate constant of approximately 5 × 10³ dm³ mol⁻¹ s⁻¹ .
The resulting planar ether radical can then be "repaired" by thiols with a much higher rate constant of approximately 6 × 10⁸ dm³ mol⁻¹ s⁻¹, regenerating the tetrahydrofuran structure but potentially with altered stereochemistry. This creates a chain reaction that can convert cis isomers to trans isomers and vice versa .
Model Compound for Biological Systems
2,5-Dimethyltetrahydrofuran has been studied as a model compound for the sugar moiety of DNA, where the C(4')-radical is known to lead to DNA strand breakage. Research in this area suggests a possible role for cellular thiols in the repair of DNA radicals, highlighting the biological significance of these chemical reaction pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume